molecular formula C16H23NO4 B6353440 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid CAS No. 1170422-09-9

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid

Cat. No.: B6353440
CAS No.: 1170422-09-9
M. Wt: 293.36 g/mol
InChI Key: PMBGDAFUCQKQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.16270821 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-{(t-Butoxy)carbonylamino}propanoic acid is typically enzymes involved in peptide synthesis. This compound, often used as a protected amino acid derivative, interacts with enzymes that facilitate peptide bond formation, such as peptidyl transferases .

Mode of Action

The compound interacts with its targets by serving as a substrate in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted side reactions during synthesis. Once the peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amine group necessary for further reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis. By providing a protected amino acid, it ensures that the synthesis proceeds without premature reactions. The downstream effects include the formation of desired peptides or proteins with high specificity and yield .

Pharmacokinetics

The pharmacokinetics of 3-{(t-Butoxy)carbonylamino}propanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The Boc group enhances the compound’s stability and solubility, facilitating its transport to the site of action. Upon reaching the target, the Boc group is removed, allowing the active amino acid to participate in peptide synthesis .

Result of Action

At the molecular level, the action of this compound results in the formation of peptide bonds, leading to the synthesis of peptides or proteins. At the cellular level, this contributes to the overall protein synthesis machinery, supporting various cellular functions and processes .

Action Environment

Environmental factors such as pH, temperature, and solvent conditions significantly influence the compound’s action, efficacy, and stability. The Boc group provides stability under a range of conditions, but it is typically removed under acidic conditions to reveal the active amino group. Solvent choice can also impact the efficiency of peptide synthesis, with certain solvents enhancing the solubility and reactivity of the compound .

: RSC Advances : RSC Advances

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(1-phenylethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(13-8-6-5-7-9-13)17(11-10-14(18)19)15(20)21-16(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGDAFUCQKQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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